3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid
Overview
Description
3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with methyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of acetylacetone with hydrazine.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via hydroboration, where a boron-hydrogen bond is added across an unsaturated bond, such as an alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted pyrazoles, depending on the nature of the substituent introduced.
Scientific Research Applications
3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group acts as a nucleophile, participating in transmetalation processes with palladium or other transition metals . This enables the formation of carbon-carbon bonds, which is a key step in many organic synthesis pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 3,5-Dimethyl-1-(THP)-1H-pyrazole-4-boronic acid neopentyl glycol ester
- 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both methyl and ethyl groups on the pyrazole ring, along with the boronic acid functionality, makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
(1-ethyl-3,5-dimethylpyrazol-4-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2/c1-4-10-6(3)7(8(11)12)5(2)9-10/h11-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESZBFTRJWIPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)CC)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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